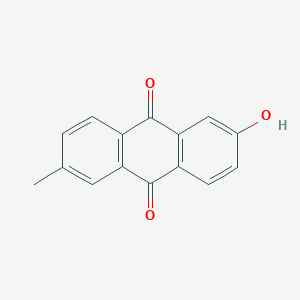![molecular formula C10H12N4O2 B14420485 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione CAS No. 80944-68-9](/img/structure/B14420485.png)
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminoethyl group attached to a dihydrophthalazine dione core, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione typically involves the nucleophilic substitution of a tosylate precursor with an amine. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. The process can be summarized as follows:
Preparation of Tosylate Precursor: The starting material, often a dihydrophthalazine derivative, is reacted with p-toluenesulfonyl chloride to form the tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
相似化合物的比较
Similar Compounds
N-Methylethylenediamine: Shares a similar aminoethyl group but differs in its overall structure.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups and is used in different contexts.
Uniqueness
6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
属性
| 80944-68-9 | |
分子式 |
C10H12N4O2 |
分子量 |
220.23 g/mol |
IUPAC 名称 |
6-(2-aminoethylamino)-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C10H12N4O2/c11-3-4-12-6-1-2-7-8(5-6)10(16)14-13-9(7)15/h1-2,5,12H,3-4,11H2,(H,13,15)(H,14,16) |
InChI 键 |
NHUVYJJAKMDJAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1NCCN)C(=O)NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)

![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/no-structure.png)
![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

